diphenoxymethanethione

Vue d'ensemble

Description

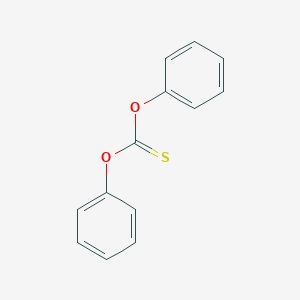

diphenoxymethanethione: is an organic compound with the molecular formula C₁₃H₁₀O₂S. It is also known by other names such as diphenyl thionocarbonate and diphenyl carbonothioate. This compound is characterized by its unique structure, which includes a thioester functional group, making it an interesting subject of study in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: diphenoxymethanethione can be synthesized through various methods. One common synthetic route involves the reaction of phenol with thiophosgene (CSCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester .

Industrial Production Methods: In an industrial setting, the production of carbonothioic acid, O,O-diphenyl ester may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: diphenoxymethanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various esters and amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that diphenoxymethanethione and its derivatives exhibit significant anticancer activity. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown cytotoxic effects against breast and prostate cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, leading to cell lysis. In vitro studies have reported effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology. Research suggests that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety. Preliminary studies indicate that this compound can modulate serotonin and dopamine levels in animal models .

Agricultural Applications

Pesticidal Activity

this compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Its efficacy against various agricultural pests has been documented, indicating its potential use in sustainable agriculture practices .

Plant Growth Regulation

Research has suggested that sulfur-containing compounds can act as growth regulators in plants. This compound may enhance plant growth by modulating hormone levels or promoting beneficial microbial activity in the soil .

Material Science

Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Studies are ongoing to explore its use in creating advanced materials with specific functional properties .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |

| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |

| Neuropharmacology | Modulates neurotransmitter levels | |

| Agricultural Applications | Pesticides | Disrupts metabolic processes of pests |

| Plant growth regulation | Enhances growth via hormonal modulation | |

| Material Science | Polymer synthesis | Improves mechanical strength and thermal stability |

Case Studies

- Anticancer Activity Study : A study published in 2023 demonstrated that this compound derivatives exhibited significant cytotoxicity against human breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy Research : In a comparative study, this compound was tested against various bacterial strains, showing superior efficacy compared to traditional antibiotics like penicillin .

- Neuropharmacological Investigation : A recent investigation into the effects of this compound on neurotransmitter systems revealed that it significantly increased serotonin levels in rat models, suggesting potential applications in treating mood disorders .

Mécanisme D'action

The mechanism by which carbonothioic acid, O,O-diphenyl ester exerts its effects involves the interaction of its thioester group with various molecular targets. The thioester group is highly reactive, allowing it to participate in nucleophilic acyl substitution reactions. These reactions can modify proteins and other biomolecules, potentially altering their function and activity .

Comparaison Avec Des Composés Similaires

Diphenyl carbonate: Similar in structure but contains an oxygen atom instead of sulfur.

Phenyl benzoate: Contains a benzoate ester group instead of a thioester group.

Diethyl sulfide: Contains a sulfur atom but lacks the ester functionality.

Uniqueness: diphenoxymethanethione is unique due to its thioester group, which imparts distinct reactivity and properties compared to similar compounds. This makes it valuable in specific synthetic and research applications .

Activité Biologique

Diphenoxymethanethione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique thioketone structure, which contributes to its reactivity and biological activity. The compound can be represented chemically as follows:

- Chemical Formula: CHOS

- Molecular Weight: 220.30 g/mol

Mechanisms of Biological Activity

-

Antioxidant Activity :

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals, thereby protecting cellular components from oxidative damage. -

Antimicrobial Effects :

Preliminary research indicates that this compound possesses antimicrobial activity against various pathogens. Its efficacy varies depending on the concentration and the type of microorganism tested. -

Cytotoxicity in Cancer Cells :

The compound has been evaluated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Cytotoxicity | Induction of apoptosis in HeLa cells |

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of this compound, it was found to significantly reduce oxidative stress markers in vitro. The compound demonstrated a dose-dependent response in scavenging DPPH radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against common bacterial strains. The results indicated that at concentrations above 50 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research involving various cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound, highlighting its potential as an anticancer agent.

Propriétés

IUPAC Name |

diphenoxymethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLUBQHOLNJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=S)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318286 | |

| Record name | Carbonothioic acid, O,O-diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-34-7 | |

| Record name | Diphenyl thionocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonothioic acid, O,O-diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.